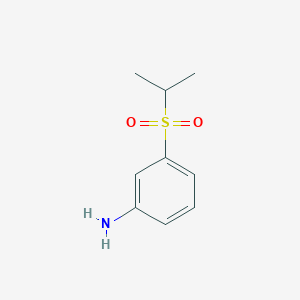

3-(Propane-2-sulfonyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOAJKVKTDUTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508713 | |

| Record name | 3-(Propane-2-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170856-37-8 | |

| Record name | 3-(Propane-2-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Propane-2-sulfonyl)aniline: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propane-2-sulfonyl)aniline, also known as 3-(isopropylsulfonyl)aniline, is an aromatic organic compound belonging to the aniline and sulfone classes. Its chemical structure, featuring a sulfonyl group at the meta-position of the aniline ring, makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the sulfonyl group can significantly influence the physicochemical properties, metabolic stability, and biological activity of derivative compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Properties and Structure

This compound is a white to yellow crystalline powder. It is soluble in organic solvents such as ethanol and chloroform.[1]

Identifiers and Descriptors

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Isopropylsulfonylaniline, 3-(1-Methylethyl)sulfonylbenzenamine |

| CAS Number | 170856-37-8[2] |

| PubChem CID | 12744605[2] |

| Molecular Formula | C₉H₁₃NO₂S[2] |

| SMILES | CC(C)S(=O)(=O)c1cccc(N)c1 |

| InChI Key | UNOAJKVKTDUTAI-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.27 g/mol | PubChem[2] |

| XLogP3 | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in the literature. However, general methods for the synthesis of aryl sulfones and the purification and analysis of aniline derivatives can be adapted.

Synthesis

The synthesis of this compound can be approached through the sulfonylation of aniline or the reduction of a corresponding nitroaromatic precursor. A plausible synthetic route involves the reaction of a suitable 3-aminobenzenesulfonyl derivative with an isopropylating agent or the reduction of 3-nitro-1-(propane-2-sulfonyl)benzene.

General Workflow for Aryl Sulfone Synthesis:

Caption: A generalized workflow for the synthesis of an aryl sulfone, adaptable for this compound.

Purification

Purification of the final compound is critical to remove impurities and byproducts. Flash column chromatography is a common and effective method.

General Protocol for Flash Column Chromatography:

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, is employed to elute the compound. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis.

-

Elution: The crude product is loaded onto the column, and the mobile phase is passed through to separate the components.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Workflow for Analytical Characterization:

Caption: A standard workflow for the analytical characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include those for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The amine protons may appear as a broad singlet.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 199.27.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy will identify the characteristic functional groups. Key expected absorptions include N-H stretching vibrations for the amine group, S=O stretching for the sulfonyl group, and C-H and C=C stretching for the aromatic and alkyl portions of the molecule.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the purity of the compound. A single sharp peak under various detection wavelengths would indicate a high degree of purity.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the scientific literature detailing the specific biological activities or the involvement of this compound in any signaling pathways. While aniline and sulfone moieties are present in many biologically active molecules and approved drugs, the specific pharmacological profile of this compound remains to be elucidated.[3][4]

The aniline scaffold is a known "structural alert" in drug discovery due to its potential for metabolic activation to reactive intermediates.[3] However, the introduction of substituents such as the isopropylsulfonyl group can modulate this metabolic fate and other pharmacological properties.

Given the absence of data on its biological targets or mechanism of action, a signaling pathway diagram cannot be constructed at this time. Further research is required to explore the potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a well-defined chemical entity with potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided a framework for its synthesis, purification, and analytical characterization based on established chemical principles. A significant knowledge gap exists regarding its biological activity and mechanism of action, presenting an opportunity for future research in drug discovery and development. Professionals in these fields can utilize the information herein as a foundational resource for further investigation into this and related compounds.

References

In-Depth Technical Guide to 3-(Propane-2-sulfonyl)aniline (CAS: 170856-37-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propane-2-sulfonyl)aniline, also known as 3-(isopropylsulfonyl)aniline, is an organic compound with the CAS number 170856-37-8. It belongs to the class of aromatic amines and sulfones. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, potential applications in research and drug development, and safety considerations. The aniline moiety is a common scaffold in medicinal chemistry, and the introduction of a sulfonyl group can significantly influence the physicochemical and biological properties of the molecule, making it a compound of interest for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 170856-37-8 | [1] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform. |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol for the synthesis of an aryl isopropyl sulfone from the corresponding thiol, which could be adapted for this compound.

Step 1: S-Alkylation of 3-Aminothiophenol

-

In a round-bottom flask, dissolve 3-aminothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, for example, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group.

-

To the resulting thiolate solution, add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-isopropyl-3-aminothiophenol.

-

Purify the crude product by column chromatography if necessary.

Step 2: Oxidation to the Sulfone

-

Dissolve the S-isopropyl-3-aminothiophenol obtained in the previous step in a suitable solvent, such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The stoichiometry of the oxidant is crucial to ensure complete oxidation to the sulfone.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, work up the reaction mixture. This may involve washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess oxidant, followed by washing with a base (e.g., sodium bicarbonate solution) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Potential Applications in Research and Drug Development

Aniline and its derivatives are fundamental building blocks in medicinal chemistry. The introduction of a sulfonyl group, as in this compound, can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of new drug candidates.

While specific biological activities for this compound have not been extensively reported, related aniline sulfonyl derivatives have shown promise in various therapeutic areas. For instance, arylsulfonyl aniline derivatives have been investigated as GPR119 agonists, which are of interest for the treatment of type 2 diabetes. Furthermore, other substituted anilines have been explored as inhibitors of kinases such as Mer and c-Met, which are implicated in cancer.

The general workflow for utilizing such a compound in early-stage drug discovery is depicted below:

Caption: General workflow for the use of this compound in drug discovery.

Safety and Handling

Conclusion

This compound is a chemical compound with potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental and biological data are currently limited in the public domain, its structure suggests that it could serve as a valuable intermediate for the development of novel therapeutic agents. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential. Researchers and drug development professionals should handle this compound with appropriate safety precautions, given the general toxicity associated with the aniline class of compounds.

References

Spectroscopic and Synthetic Profile of 3-(Propane-2-sulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propane-2-sulfonyl)aniline is a chemical compound of interest in medicinal chemistry and materials science due to the presence of both a flexible sulfonyl group and a reactive aniline moiety. The sulfonyl group can act as a hydrogen bond acceptor, while the aniline provides a key synthetic handle for further molecular elaboration. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of this compound in research and development settings. This technical guide provides a summary of predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a reliable reference.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | m | 2H | Aromatic H |

| ~7.0 - 6.8 | m | 2H | Aromatic H |

| ~3.8 (broad s) | s | 2H | -NH₂ |

| ~3.2 (septet) | sept | 1H | -CH(CH₃)₂ |

| ~1.3 (doublet) | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic C-NH₂ |

| ~142 | Aromatic C-SO₂ |

| ~130 | Aromatic CH |

| ~124 | Aromatic CH |

| ~119 | Aromatic CH |

| ~115 | Aromatic CH |

| ~55 | -CH(CH₃)₂ |

| ~16 | -CH(CH₃)₂ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3350 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2960 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1320 - 1290 | Strong | S=O stretch (asymmetric) |

| 1150 - 1120 | Strong | S=O stretch (symmetric) |

| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Identity | Relative Abundance |

| 199 | [M]⁺ (Molecular Ion) | Moderate |

| 156 | [M - C₃H₇]⁺ | High |

| 92 | [C₆H₄NH₂]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | Moderate |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is usually presented as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available nitrobenzene derivative. The following diagram illustrates this logical workflow.

Caption: A conceptual synthetic pathway for this compound.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Propane-2-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propane-2-sulfonyl)aniline, also known as 3-isopropylsulfonylaniline, is an aromatic organic compound featuring an aniline ring substituted with an isopropylsulfonyl group at the meta position. Its chemical structure, combining a hydrophilic sulfonyl group and a lipophilic isopropyl moiety with a versatile aniline core, makes it a compound of interest in medicinal chemistry and materials science. The aniline moiety is a common scaffold in numerous biologically active compounds, while the sulfonyl group is a key functional group in a wide array of pharmaceuticals, including antibiotics and enzyme inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Core Properties

This section details the fundamental physical and chemical properties of this compound.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 3-Isopropylsulfonylaniline, 3-propan-2-ylsulfonylaniline | --INVALID-LINK-- |

| CAS Number | 170856-37-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃NO₂S | --INVALID-LINK-- |

| Molecular Weight | 199.27 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow crystalline powder | Generic supplier data |

Predicted Physicochemical Properties

| Property | Predicted Value | Computational Tool |

| Melting Point | 75-80 °C | Estimation based on similar structures |

| Boiling Point | 350-400 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |

| pKa (basic) | 2.5 ± 0.5 | MarvinSketch |

| logP (XLogP3) | 1.1 | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. Solubility in aqueous solutions is expected to increase in acidic conditions due to the protonation of the aniline nitrogen. | General chemical principles |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 68.5 Ų | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for analogous compounds.

Synthesis Workflow

The synthesis of this compound can be achieved via a two-step process starting from 3-nitrobenzenesulfonyl chloride. The first step involves the formation of the isopropyl sulfone, followed by the reduction of the nitro group to an amine.

Synthesis workflow for this compound.

Step 1: Synthesis of 3-Nitro-1-(propane-2-sulfonyl)benzene

-

Materials: 3-Nitrobenzenesulfonyl chloride, isopropylmagnesium bromide (Grignard reagent) or isopropanol, a suitable base (e.g., triethylamine), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate.

-

Procedure (using Grignard reagent):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of isopropylmagnesium bromide (1.1 eq) in diethyl ether dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-1-(propane-2-sulfonyl)benzene.

-

Step 2: Synthesis of this compound

-

Materials: 3-Nitro-1-(propane-2-sulfonyl)benzene, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate, ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3-nitro-1-(propane-2-sulfonyl)benzene from the previous step in ethanol.

-

Add tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification Protocol

-

Technique: Flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified this compound.

-

Analytical Protocols

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Technique: Reverse-Phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase or a mixture of acetonitrile and water.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Chemical Shifts (in CDCl₃, approximate):

-

δ 7.2-7.4 ppm: Multiplet, aromatic protons.

-

δ 6.8-7.0 ppm: Multiplet, aromatic protons.

-

δ 3.8-4.2 ppm: Broad singlet, -NH₂ protons.

-

δ 3.1-3.3 ppm: Septet, -CH(CH₃)₂ proton.

-

δ 1.2-1.4 ppm: Doublet, -CH(CH₃)₂ protons.

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Solvent: CDCl₃ or DMSO-d₆.

-

Expected Chemical Shifts (in CDCl₃, approximate):

-

δ 148-150 ppm: Carbon attached to the amino group.

-

δ 140-142 ppm: Carbon attached to the sulfonyl group.

-

δ 115-130 ppm: Other aromatic carbons.

-

δ 55-57 ppm: Methine carbon of the isopropyl group.

-

δ 15-17 ppm: Methyl carbons of the isopropyl group.

-

-

2.3.3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion Peak (M⁺): m/z = 199.

-

Expected Fragmentation Pattern (EI):

-

Loss of the isopropyl group ([M-43]⁺).

-

Loss of SO₂ ([M-64]⁺).

-

Fragments corresponding to the aniline ring.

-

Potential Biological Significance and Signaling Pathway Involvement

While there is no direct evidence in the current literature detailing the specific signaling pathway involvement of this compound, its structural motifs—the sulfonamide-like core and the aniline moiety—are prevalent in compounds with well-defined biological activities. This allows for informed hypotheses regarding its potential targets and mechanisms of action.

Potential as a Kinase Inhibitor

The aniline and substituted aniline scaffolds are common features in a large number of kinase inhibitors, which are crucial in cancer therapy. These scaffolds often form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

Hypothesized interaction with a kinase ATP-binding pocket.

Potential as a Carbonic Anhydrase Inhibitor

Aromatic sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2][3][4][5] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The inhibitory mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Mechanism of carbonic anhydrase inhibition by sulfonamides.

Potential Antimicrobial Activity

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][][7][8][9] By blocking this pathway, sulfonamides inhibit bacterial growth. It is plausible that this compound could exhibit similar antimicrobial properties.

Inhibition of the bacterial folic acid synthesis pathway.

Conclusion

This compound is a compound with a rich chemical profile that suggests significant potential for applications in drug discovery and development. While experimental data on some of its properties are limited, computational predictions and data from analogous structures provide a solid foundation for further research. The synthetic and analytical protocols outlined in this guide offer a practical framework for the preparation and characterization of this molecule. The exploration of its potential biological activities, particularly as a kinase inhibitor, carbonic anhydrase inhibitor, or antimicrobial agent, warrants further investigation and could lead to the development of novel therapeutic agents. This technical guide serves as a valuable resource for scientists and researchers embarking on the study of this compound and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. study.com [study.com]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

The Discovery and Synthesis of Novel Arylsulfonyl Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The arylsulfonyl aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for the fine-tuning of physicochemical properties and target engagement, leading to the discovery of potent and selective modulators of various physiological pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel arylsulfonyl anilines, with a focus on their roles as GPR119 agonists, Nav1.7 inhibitors, and PI3K inhibitors.

Core Concepts in Arylsulfonyl Aniline Drug Discovery

The journey from a hit compound to a clinical candidate is a complex, multi-step process. The general workflow for the discovery and development of novel arylsulfonyl anilines involves a cycle of design, synthesis, and biological evaluation, followed by optimization based on structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of arylsulfonyl anilines can be approached through several routes. A common and versatile method involves the coupling of an appropriately substituted aniline with an arylsulfonyl chloride. The arylsulfonyl chloride itself is often prepared from the corresponding aniline via diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

A general synthetic scheme is presented below:

Detailed Experimental Protocol: Synthesis of an Arylsulfonyl 3-(Pyridin-2-yloxy)aniline GPR119 Agonist

This protocol is adapted from the synthesis of potent GPR119 agonists.[1]

Step 1: Synthesis of the Arylsulfonyl Chloride

-

To a stirred solution of the starting aniline (1.0 eq) in a suitable solvent such as a mixture of concentrated HCl and acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

-

The mixture is then poured into ice-water, and the precipitated arylsulfonyl chloride is collected by filtration, washed with water, and dried under vacuum.

Step 2: Coupling with the Aniline Moiety

-

To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane, the arylsulfonyl chloride (1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours until completion.

-

The mixture is then diluted with dichloromethane and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired arylsulfonyl aniline.

Biological Activity and Signaling Pathways

Arylsulfonyl anilines have been shown to modulate the activity of several important biological targets, including G protein-coupled receptors (GPCRs) and enzymes.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Quantitative Data: Arylsulfonyl Anilines as GPR119 Agonists

| Compound ID | Structure | hGPR119 EC50 (nM) |

| 1 | Arylsulfonyl 3-(pyridin-2-yloxy)aniline derivative | 25 |

| 34 | Optimized arylsulfonyl 3-(pyridin-2-yloxy)aniline | 3 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(12), 3609-13.[1]

Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonists

This protocol describes a method to measure the potency of GPR119 agonists by quantifying intracellular cAMP levels.

-

Cell Culture: Maintain a cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to create a concentration range for the dose-response curve.

-

Assay Procedure:

-

Seed the cells into a 384-well plate and incubate overnight.

-

On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the diluted test compounds to the wells and incubate for 30-60 minutes at room temperature.

-

-

cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA) and follow the manufacturer's instructions to measure the intracellular cAMP concentration.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Nav1.7 Inhibitors for Pain Management

The voltage-gated sodium channel Nav1.7 is a key player in pain transmission, and its inhibition is a promising strategy for the development of novel analgesics. Several classes of arylsulfonyl anilines have been investigated as Nav1.7 inhibitors.

Quantitative Data: Arylsulfonyl Anilines as Nav1.7 Inhibitors

| Compound ID | Structure | Nav1.7 IC50 (µM) |

| Compound A | Arylsulfonamide derivative | 0.05 |

| Compound B | Modified arylsulfonamide | 0.02 |

Note: The specific structures and data are representative and compiled from various sources in the literature.

Experimental Protocol: Electrophysiology Assay for Nav1.7 Inhibition

This protocol outlines a method for assessing the inhibitory activity of compounds on Nav1.7 channels using patch-clamp electrophysiology.

-

Cell Culture: Use a cell line stably expressing human Nav1.7 (e.g., HEK293 or CHO cells).

-

Electrophysiology Setup: Use a whole-cell patch-clamp setup. The external solution should contain physiological concentrations of ions, and the internal (pipette) solution should be designed to isolate sodium currents.

-

Recording Protocol:

-

Hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed state.

-

Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

-

Establish a stable baseline recording of the Nav1.7 current.

-

-

Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting inhibition of the sodium current.

-

Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

PI3K Inhibitors for Cancer Therapy

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. Arylsulfonyl anilines have been explored as inhibitors of PI3K.

Quantitative Data: Arylsulfonyl Anilines as PI3K Inhibitors

| Compound ID | Structure | PI3Kα IC50 (nM) |

| Compound X | 2-Piperidinol-3-(arylsulfonyl)quinoxaline | 25 |

| Compound Y | Optimized quinoxaline derivative | 5 |

Note: The specific structures and data are representative and compiled from various sources in the literature.

Experimental Protocol: PI3K Enzyme Inhibition Assay

This protocol describes a method to measure the inhibitory activity of compounds against a specific PI3K isoform.

-

Reagents: Purified recombinant PI3K enzyme, lipid substrate (e.g., PIP2), ATP, and a detection system (e.g., ADP-Glo, HTRF, or AlphaScreen).

-

Assay Procedure:

-

In a microplate, combine the PI3K enzyme and the test compound at various concentrations in an appropriate assay buffer.

-

Initiate the kinase reaction by adding the lipid substrate and ATP.

-

Incubate the reaction for a specific time at room temperature.

-

-

Detection: Stop the reaction and measure the product formation (PIP3) or ATP depletion using the chosen detection method according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The arylsulfonyl aniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic accessibility and the ability to modulate a wide range of biological targets underscore its importance in modern drug discovery. This technical guide has provided a comprehensive overview of the key aspects of the discovery, synthesis, and biological evaluation of this important class of compounds, offering a valuable resource for researchers in the field. Further exploration of this chemical space is likely to yield new and improved therapies for a variety of diseases.

References

3-(Propane-2-sulfonyl)aniline mechanism of action speculation

An In-depth Technical Guide on the Core Mechanism of Action Speculation for 3-(Propane-2-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a speculative analysis of the potential mechanisms of action for the compound this compound. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this paper synthesizes information from structurally related compounds, namely those containing aniline and sulfonyl functional groups. The proposed mechanisms are based on established pharmacological principles of these moieties and are intended to guide future research and hypothesis testing. Potential biological activities for this compound could range from antimicrobial to kinase inhibition, reflecting the diverse therapeutic applications of aniline and sulfonamide derivatives.

Introduction

This compound is a small organic molecule featuring a central aniline ring substituted with a propane-2-sulfonyl group at the meta-position. While the specific biological profile of this compound is not yet characterized, its structural components are well-represented in a multitude of pharmacologically active agents. The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antimicrobial agents, and other therapeutics.[1][2][3] The sulfonyl group is a key functional group in sulfonamides, a class of drugs with a long history of use as antibiotics, diuretics, and hypoglycemic agents.[][5] This guide will explore the plausible mechanisms of action for this compound by dissecting the known activities of its constituent chemical motifs.

Speculative Mechanisms of Action

Based on the chemical structure of this compound, we can speculate on several potential mechanisms of action. These hypotheses are derived from the known pharmacology of related aniline and sulfonamide-containing compounds.

Antimicrobial Activity via Folate Synthesis Inhibition

The most well-established mechanism for sulfonamide-containing drugs is the inhibition of bacterial folic acid synthesis.[][6] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor of folic acid. Bacteria, unlike humans, must synthesize their own folic acid, making this pathway an attractive target for selective toxicity.[5]

Given the structural similarity of the aniline moiety to PABA and the presence of the sulfonyl group, it is plausible that this compound could exhibit antibacterial properties through a similar mechanism.

Logical Relationship: Proposed Antibacterial Mechanism

Caption: Proposed competitive inhibition of DHPS by this compound.

Kinase Inhibition

Aniline derivatives are a cornerstone in the development of kinase inhibitors, particularly for cancer therapy.[2][3] These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often dysregulated in cancer.[3] The aniline nitrogen and its substituents can form crucial hydrogen bonds and van der Waals interactions within the kinase domain.[3]

The this compound structure could potentially fit into the ATP-binding site of various kinases, with the sulfonyl group possibly forming hydrogen bonds with the hinge region of the kinase.

Signaling Pathway: Speculative Kinase Inhibition

Caption: Postulated ATP-competitive inhibition of a receptor tyrosine kinase.

Other Potential Enzyme Inhibition

Beyond DHPS and kinases, aniline and sulfonyl-containing compounds have been shown to inhibit a variety of other enzymes. For example, some aniline derivatives are known to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[7] Sulfonyl group-containing compounds have also been investigated as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and protein tyrosine phosphatase 1B, which are relevant to metabolic disorders like diabetes.[8][9]

Data Presentation

As there is no direct experimental data for this compound, the following table presents a summary of biological activities for structurally related compound classes to guide potential experimental investigations.

| Compound Class | Biological Target/Activity | Representative IC50/MIC Values | Reference |

| Sulfonamides | Dihydropteroate Synthase (DHPS) | Varies widely (µM to mM range) | [] |

| Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) Kinase | nM to µM range | [2] |

| Anilinobenzimidazoles | Antibacterial/Antifungal | MICs in µg/mL range | [10] |

| (E)-N-substituted benzylidene-anilines | Mushroom Tyrosinase | IC50 of 17.22 ± 0.38 µM for a potent derivative | [7] |

Experimental Protocols

To investigate the speculative mechanisms of action for this compound, the following experimental workflows are proposed.

Antimicrobial Activity Screening

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the antimicrobial activity of the compound.

Kinase Inhibition Profiling

A panel of commercially available kinase assays can be utilized for initial screening to identify potential kinase targets. Follow-up dose-response studies would then be necessary to determine the IC50 values for any identified hits.

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for identifying and characterizing kinase inhibitory activity.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated through empirical studies, its chemical structure suggests several plausible biological activities. Based on the extensive literature on related aniline and sulfonyl-containing compounds, it is reasonable to hypothesize that this molecule may function as an antimicrobial agent by targeting folate biosynthesis or as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear path for the initial biological characterization of this compound. Further investigation into these and other potential mechanisms will be crucial in determining the therapeutic potential of this and similar compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 7. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

In-depth Technical Guide: Solubility and Stability of 3-(Propane-2-sulfonyl)aniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Propane-2-sulfonyl)aniline (CAS No: 170856-37-8). Due to the limited availability of experimental data for this specific compound, this document combines qualitative information, predicted physicochemical properties, and detailed, standardized experimental protocols for the determination of its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, enabling them to design and execute appropriate studies to fully characterize this molecule.

Introduction

This compound is an organic compound featuring a sulfonyl group and an aniline moiety.[1] While specific applications are not widely documented in public literature, its structural motifs are common in medicinal chemistry and materials science. Aniline derivatives are known precursors for a wide range of pharmaceuticals and dyes, and the sulfonyl group is a key functional group in many therapeutic agents, contributing to their physicochemical and pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is therefore critical for its potential development and application.

This guide will cover:

-

Predicted physicochemical properties.

-

Qualitative and predicted solubility characteristics.

-

Anticipated stability profile and potential degradation pathways.

-

Detailed experimental protocols for robust solubility and stability assessment.

Physicochemical Properties

As experimental data is scarce, the following table summarizes the predicted physicochemical properties for this compound. These values were derived from a consensus of multiple computational models and should be used as an initial guide pending experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₃NO₂S | - |

| Molecular Weight | 199.27 g/mol | - |

| Appearance | White to yellow crystalline powder.[2] | Based on typical appearance of similar compounds. |

| LogP (Octanol/Water) | 1.5 - 2.5 | Indicates moderate lipophilicity. |

| Aqueous Solubility (logS) | -2.5 to -3.5 (log mol/L) | Suggests low to moderate aqueous solubility. |

| pKa (basic) | 2.5 - 3.5 | For the protonation of the aniline nitrogen. |

| pKa (acidic) | > 15 | The hydrogens on the carbon adjacent to the sulfonyl group are very weakly acidic. |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. Based on its structure, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: The predicted low to moderate aqueous solubility is consistent with the presence of a hydrophobic benzene ring and an isopropyl group. The polar sulfonyl and amino groups will contribute to some water solubility.

-

pH-Dependent Solubility: As an aniline derivative with a predicted basic pKa between 2.5 and 3.5, the solubility of this compound is expected to be significantly higher in acidic solutions due to the formation of the more soluble anilinium salt.

-

Organic Solvent Solubility: It is reported to be soluble in organic solvents such as ethanol and chloroform.[2]

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, the following experimental protocols are recommended.

This method is suitable for early-stage drug discovery to rapidly assess solubility.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer, and the concentration at which precipitation occurs is determined.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (e.g., <1%).

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Detection: Determine the solubility by detecting the formation of precipitate using one of the following methods:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, measure the absorbance of the supernatant and compare it to a calibration curve.

-

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Principle: An excess of the solid compound is equilibrated with a solvent over an extended period, and the concentration of the dissolved compound in the saturated solution is measured.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the desired solvent (e.g., water, PBS at various pH values, or organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

Stability Profile

Assessing the chemical stability of this compound is crucial to determine its shelf-life and identify potential degradation products.

Anticipated Stability

-

Aniline Moiety: Aniline and its derivatives are known to be susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to discoloration (darkening).

-

Sulfonyl Group: The sulfonyl group is generally stable under common pharmaceutical processing and storage conditions.

Experimental Protocols for Stability Testing (Forced Degradation Studies)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.

Principle: The compound is subjected to acidic, basic, and neutral aqueous conditions to assess its susceptibility to hydrolysis.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:

-

0.1 N HCl (acidic)

-

Water (neutral)

-

0.1 N NaOH (basic)

-

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 weeks). Samples should be taken at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks).

-

Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Principle: The compound is exposed to an oxidizing agent to evaluate its susceptibility to oxidation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

-

Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation.

Principle: The compound is exposed to a combination of visible and UV light to assess its light sensitivity.

Methodology:

-

Sample Preparation: Expose the solid compound and a solution of the compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

Incubation: Place both the exposed and control samples in a photostability chamber.

-

Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.

Visualized Workflows

General Workflow for Solubility and Stability Assessment

Caption: Workflow for assessing solubility and stability.

Decision Tree for pH-Dependent Solubility Studies

Caption: pH-dependent solubility study decision tree.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this compound remains limited, the provided predicted values and detailed protocols for analogous compounds offer a robust starting point for its comprehensive characterization. The successful application of these methodologies will be essential for any future development involving this molecule.

References

Lack of Publicly Available Data on the Biological Activity of 3-(Propane-2-sulfonyl)aniline

A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly accessible information regarding the biological activity screening of 3-(Propane-2-sulfonyl)aniline (CAS No. 170856-37-8). Despite its availability from chemical suppliers and its documentation in chemical repositories like PubChem, no specific studies detailing its effects in biological assays, its mechanism of action, or its interaction with signaling pathways have been identified in the public domain.

While general information exists for the broader class of aniline compounds, which are known to undergo metabolic activation and can exhibit toxicity, this data is not specific to the title compound.[1][2] Research into structurally related sulfonylaniline or aminocumene derivatives is available, but these findings cannot be directly extrapolated to this compound due to the unique structure-activity relationships that govern molecular interactions in biological systems.[3][4]

Consequently, it is not possible to provide a technical guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested, due to the absence of primary research on this specific molecule. The following sections outline the types of experimental approaches that would typically be employed in the initial biological screening of a novel aniline derivative, based on common practices in drug discovery and toxicology.

Hypothetical Screening Strategy (General Methodologies)

Should this compound be subjected to biological activity screening, a tiered approach would likely be implemented. This would begin with broad toxicity and cytotoxicity assays, followed by more specific functional or targeted assays if any initial activity is observed.

Table 1: Potential Initial Assays for Biological Screening

| Assay Type | Objective | Typical Endpoints |

| Cytotoxicity Assay | To determine the concentration at which the compound is toxic to living cells. | IC₅₀ (Inhibitory Concentration 50%) or LC₅₀ (Lethal Concentration 50%). |

| Genotoxicity Assay | To assess the potential of the compound to damage DNA. | Comet tail length, micronuclei formation. |

| Enzyme Inhibition Panel | To screen for inhibitory activity against a broad range of common enzyme targets (e.g., kinases, proteases). | IC₅₀, Kᵢ (Inhibition constant). |

| Receptor Binding Assay | To identify potential binding affinity to a panel of common G-protein coupled receptors (GPCRs) or nuclear receptors. | Kᵢ, Kₑ (Equilibrium constant). |

| Antimicrobial Assay | To test for activity against a panel of bacteria and fungi. | MIC (Minimum Inhibitory Concentration). |

General Experimental Protocols

The following are generalized protocols for common preliminary screening assays.

1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

-

Procedure:

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for a set duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage relative to an untreated control and determine the IC₅₀ value.

-

2. Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay)

This luminescent assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely correlated with kinase activity.

-

Principle: The assay quantifies kinase activity by measuring the depletion of ATP. Less light indicates higher kinase activity (more ATP consumed) and vice-versa.

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP with various concentrations of the test compound.

-

Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

-

Detection: Add a Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light from the remaining ATP.

-

Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.

-

Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition) and calculate IC₅₀ values.

-

Visualizations of Standard Experimental Workflows

The following diagrams illustrate the logical flow of the generalized protocols described above.

Caption: Generalized workflow for an MTT-based cytotoxicity assay.

Caption: Generalized workflow for a luminescence-based kinase inhibition assay.

References

In-Depth Technical Guide: Evaluating 3-(Propane-2-sulfonyl)aniline as a GPR119 Agonist Candidate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the evaluation of 3-(propane-2-sulfonyl)aniline as a potential G protein-coupled receptor 119 (GPR119) agonist. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3] This document outlines the core signaling pathways, detailed experimental protocols for in vitro assessment, and a structured approach to data presentation.

Introduction to GPR119 and its Therapeutic Potential

G protein-coupled receptor 119 (GPR119) is a class A rhodopsin-like GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation offers a dual mechanism for improving glucose homeostasis:

-

Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.

-

Promotion of incretin hormone release , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2]

This dual action makes GPR119 an attractive target for developing novel therapeutics for type 2 diabetes with a potentially lower risk of hypoglycemia compared to other treatments.[2][4] The activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][5] This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][5] Elevated cAMP then activates Protein Kinase A (PKA), ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.[1][6]

GPR119 Signaling Pathway

The canonical signaling pathway for GPR119 activation is depicted below. An agonist, such as the candidate compound this compound, binds to GPR119, leading to a conformational change that activates the associated Gαs protein. This triggers a cascade resulting in the exocytosis of insulin or GLP-1 containing vesicles.

References

- 1. benchchem.com [benchchem.com]

- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 3. GPR119 agonists: a promising new approach for the treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of 3-Isopropylsulfonylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylsulfonylaniline, a substituted aromatic amine, presents a molecule of interest for various applications in chemical synthesis and potentially in the development of novel therapeutic agents. This technical guide provides a preliminary characterization of this compound, consolidating available physicochemical data and outlining standard experimental protocols for its synthesis and analysis. Due to the limited publicly available information on 3-isopropylsulfonylaniline, this document also draws upon data from structurally related compounds to infer potential properties and guide further research. All quantitative data is presented in structured tables, and detailed experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of dyes, polymers, and pharmaceuticals. The incorporation of a sulfonyl group can significantly modulate the physicochemical and biological properties of the parent aniline molecule, often enhancing its metabolic stability and altering its interaction with biological targets. The isopropyl substituent further introduces steric and electronic effects that can influence molecular conformation and reactivity. This guide focuses on the initial characterization of 3-isopropylsulfonylaniline, providing a foundational understanding for researchers exploring its potential applications.

Physicochemical Properties

Quantitative data for 3-isopropylsulfonylaniline is not extensively documented in public literature. However, based on its structural components—an aniline ring, an isopropyl group, and a sulfonyl group—we can predict certain characteristics. The following table summarizes known and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C9H13NO2S | Calculated |

| Molecular Weight | 199.27 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) (Predicted) | N/A |

| pKa | Not available | N/A |

Synthesis

A plausible synthetic route to 3-isopropylsulfonylaniline involves the sulfonation of an appropriate aniline precursor followed by the introduction of the isopropyl group, or the reduction of a corresponding nitrobenzene derivative. A general experimental workflow for a potential synthesis is outlined below.

General Synthetic Workflow

Caption: A potential two-step synthesis of 3-isopropylsulfonylaniline.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Nitroaniline

-

Isopropylsulfonyl chloride

-

Pyridine

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step 1: Synthesis of 3-Nitro-N-(isopropylsulfonyl)aniline

-

Dissolve 3-nitroaniline (1 eq.) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add isopropylsulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Isopropylsulfonylaniline

-

Dissolve the purified 3-nitro-N-(isopropylsulfonyl)aniline (1 eq.) in ethanol.

-

Add Tin(II) chloride dihydrate (3-5 eq.) and concentrated HCl.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reduction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the final product by column chromatography to yield 3-isopropylsulfonylaniline.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| 1H NMR (Predicted, in CDCl3) | 13C NMR (Predicted, in CDCl3) |

| Chemical Shift (ppm) | Assignment |

| ~7.2-7.4 | Aromatic protons (m) |

| ~6.8-7.0 | Aromatic protons (m) |

| ~4.0 | NH2 (br s) |

| ~3.2 | CH (septet) |

| ~1.3 | CH3 (d) |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) (Predicted) | Vibrational Mode |

| 3400-3250 | N-H stretch (primary amine) |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2960 | Aliphatic C-H stretch |

| 1620-1580 | N-H bend |

| 1350-1300 | S=O stretch (asymmetric) |

| 1160-1120 | S=O stretch (symmetric) |

Mass Spectrometry (MS)

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]+: 200.07 |

| [M+Na]+: 222.05 |

Experimental Analysis Workflow

The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of 3-isopropylsulfonylaniline.

Caption: Standard workflow for the analytical characterization of 3-isopropylsulfonylaniline.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for 3-isopropylsulfonylaniline, compounds containing the sulfonylaniline scaffold have been investigated for a range of biological activities, including as inhibitors of various enzymes. For instance, certain sulfonamides are known to target carbonic anhydrases or act as antibacterial agents by inhibiting dihydropteroate synthase. The presence of the aniline moiety also suggests potential interactions with receptors and enzymes that recognize aromatic systems.

A hypothetical signaling pathway that could be investigated for its interaction with 3-isopropylsulfonylaniline is presented below. This is purely speculative and intended to guide initial biological screening efforts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Propane-2-sulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthesis protocol for 3-(Propane-2-sulfonyl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nucleophilic aromatic substitution of 1-bromo-3-nitrobenzene with propane-2-thiol to yield 1-nitro-3-(isopropylthio)benzene. This intermediate is subsequently oxidized to 1-nitro-3-(propane-2-sulfonyl)benzene using hydrogen peroxide. The final step involves the selective reduction of the nitro group to afford the target compound, this compound. Detailed experimental procedures, characterization data, and a summary of quantitative data are presented. Additionally, a diagram of the mTOR signaling pathway is included to highlight a relevant context for the application of such compounds in drug discovery.

Introduction

Aryl sulfones are a prominent structural motif in a wide array of biologically active compounds, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The title compound, this compound, incorporates both a sulfone and an aniline moiety, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the sulfone group can enhance metabolic stability and solubility, while the aniline group provides a reactive handle for further chemical modifications. This protocol details a reliable and reproducible synthetic route to this important building block.

Experimental Protocols

Step 1: Synthesis of 1-Nitro-3-(isopropylthio)benzene

This procedure describes the nucleophilic aromatic substitution reaction to form the sulfide intermediate.

-

Materials:

-

1-Bromo-3-nitrobenzene

-

Propane-2-thiol (Isopropyl mercaptan)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 1-bromo-3-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Slowly add propane-2-thiol (1.2 eq) to the reaction mixture at room temperature.

-

Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-nitro-3-(isopropylthio)benzene as a yellow oil.

-

Step 2: Synthesis of 1-Nitro-3-(propane-2-sulfonyl)benzene

This protocol details the oxidation of the sulfide to the corresponding sulfone.

-

Materials:

-

1-Nitro-3-(isopropylthio)benzene

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-nitro-3-(isopropylthio)benzene (1.0 eq) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (3.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.[1][2][3]

-

Cool the mixture to room temperature and carefully pour it into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude 1-nitro-3-(propane-2-sulfonyl)benzene can be recrystallized from ethanol to yield a pale yellow solid.

-

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amine.

-

Materials: